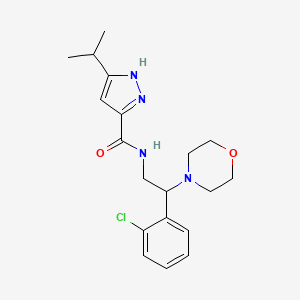
17beta-Estradiol sulfate-d5 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Compound 17, also known as 17-alpha-ester, is a steroidal compound with significant applications in various fields, including medicine and chemistry. This compound is characterized by its unique structure, which includes a 17-alpha-hydroxy group, making it a valuable intermediate in the synthesis of various steroidal drugs.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 17-alpha-ester involves several synthetic routes. One common method includes the esterification of 17-alpha, 21-dihydroxy steroid compounds. The process typically involves dissolving the raw material in a cyclic ester solvent such as dioxane, followed by the addition of an ester and a catalyst like p-toluenesulfonic acid. The reaction is carried out under controlled conditions to form the cyclic ester, which is then hydrolyzed to yield the 17-alpha-ester .
Industrial Production Methods
Industrial production of 17-alpha-ester often employs large-scale esterification processes. The raw materials are dissolved in suitable solvents, and the reaction is catalyzed using acids. The reaction mixture is then subjected to hydrolysis, followed by purification steps to isolate the desired product. This method ensures high yield and purity, making it suitable for pharmaceutical applications.
化学反应分析
Types of Reactions
Compound 17 undergoes various chemical reactions, including:
Oxidation: The 17-alpha-hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the 17-alpha-ketone back to the hydroxy form.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
The major products formed from these reactions include various steroidal derivatives, which are valuable intermediates in the synthesis of pharmaceutical compounds.
科学研究应用
Compound 17 has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex steroidal structures.
Biology: Used in the study of steroid metabolism and hormone regulation.
Medicine: It is a precursor in the synthesis of corticosteroids and other therapeutic agents.
Industry: Employed in the production of steroid-based pharmaceuticals and as a research tool in drug development.
作用机制
The mechanism of action of 17-alpha-ester involves its interaction with specific molecular targets, primarily steroid receptors. Upon binding to these receptors, it modulates gene expression and influences various physiological processes. The pathways involved include the regulation of inflammatory responses, immune function, and metabolic processes.
相似化合物的比较
Similar Compounds
Hydrocortisone: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used for its immunosuppressive effects.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive properties.
Uniqueness
Compound 17 is unique due to its specific 17-alpha-hydroxy structure, which allows for selective modifications and applications in drug synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the pharmaceutical industry.
属性
分子式 |
C18H23NaO5S |
|---|---|
分子量 |
379.5 g/mol |
IUPAC 名称 |
sodium;[(8R,9S,13S,14S,17S)-6,6,7,7,9-pentadeuterio-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydro-8H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H24O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,17+,18+;/m1./s1/i2D2,4D2,14D; |
InChI 键 |
LMJQCTISQYSLPF-ZWAABPKCSA-M |
手性 SMILES |
[2H][C@]12CC[C@]3([C@H]([C@@H]1C(C(C4=C2C=CC(=C4)OS(=O)(=O)[O-])([2H])[2H])([2H])[2H])CC[C@@H]3O)C.[Na+] |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)





